

# Spectroscopic Profile of Methyl 2-methyl-1H-indole-6-carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-methyl-1H-indole-6- carboxylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 2-methyl-1H-indole-6-carboxylate** (CAS No. 184150-96-7). While a complete set of experimentally verified spectra for this specific compound is not readily available in published literature, this document presents predicted data based on the analysis of structurally similar indole derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data, aimed at guiding researchers in their analytical workflows.

## **Compound Overview**

**Methyl 2-methyl-1H-indole-6-carboxylate** is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active molecules. The presence of a methyl group at the 2-position and a methyl carboxylate group at the 6-position of the indole ring influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is crucial for confirming its identity and purity.

**Chemical Structure:** 

Molecular Formula: C11H11NO2[1]

Molecular Weight: 189.22 g/mol [1]



# **Spectroscopic Data Summary**

The following tables summarize the predicted spectroscopic data for **Methyl 2-methyl-1H-indole-6-carboxylate**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

## Table 1: Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.1 - 8.5	br s	1H	N-H (indole)
~7.8 - 8.0	S	1H	H-7
~7.5 - 7.7	d	1H	H-4
~7.2 - 7.4	dd	1H	H-5
~6.2 - 6.4	S	1H	H-3
~3.9	S	3H	O-CH₃ (ester)
~2.4	S	3H	C2-CH₃

## Table 2: Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)



Chemical Shift (δ, ppm)	Assignment
~168	C=O (ester)
~138	C-2
~135	C-7a
~130	C-3a
~125	C-6
~121	C-4
~119	C-5
~110	C-7
~100	C-3
~52	O-CH₃ (ester)
~14	C2-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1710	Strong	C=O Stretch (ester)
~1620	Medium	C=C Stretch (aromatic)
~1250	Strong	C-O Stretch (ester)

# **Table 4: Predicted Mass Spectrometry (MS) Data**

Ionization Mode: Electron Ionization (EI)



m/z	Interpretation
189	[M] <sup>+</sup> (Molecular Ion)
174	[M - CH₃] <sup>+</sup>
158	[M - OCH₃] <sup>+</sup>
130	[M - COOCH₃] <sup>+</sup>

# **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of indole derivatives like **Methyl 2-methyl-1H-indole-6-carboxylate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]
  - Ensure complete dissolution, using gentle vortexing or sonication if necessary.
  - Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]
- ¹H NMR Acquisition:
  - Insert the sample tube into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[2]
  - Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.



- Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample and instrument setup.
  - Acquire the spectrum using a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).[2]
  - Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- · Data Processing:
  - Apply Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):[3]

- Sample Preparation:
  - Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]
  - Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3][4]



- Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid sample on the plate.[3]
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - If the signal is too weak, add another drop of the solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[3]
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation:
  - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).
- Instrumentation and Data Acquisition:
  - Use a GC-MS system equipped with an electron ionization (EI) source.
  - Inject the sample into the gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.
  - In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),
    causing ionization and fragmentation.[5]

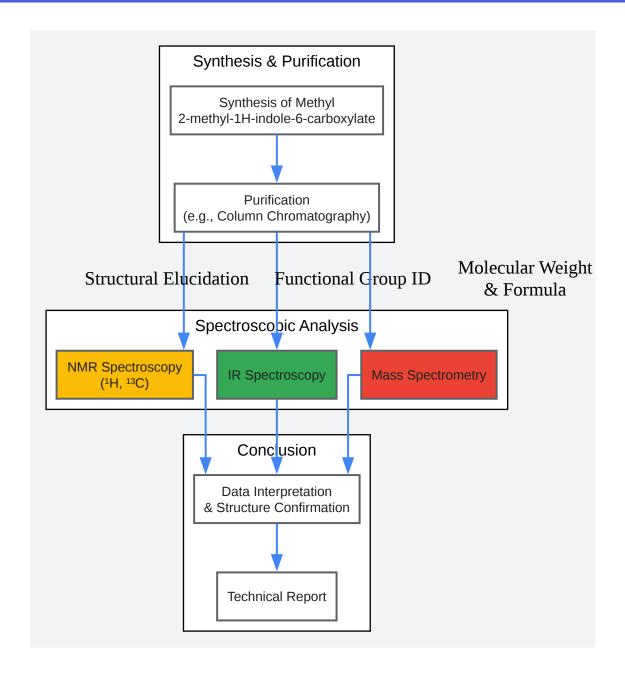


- The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]
- The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak ([M]+) to confirm the molecular weight.
  - Analyze the fragmentation pattern to gain further structural information.

## **Visualizations**

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **Methyl 2-methyl-1H-indole-6-carboxylate**.

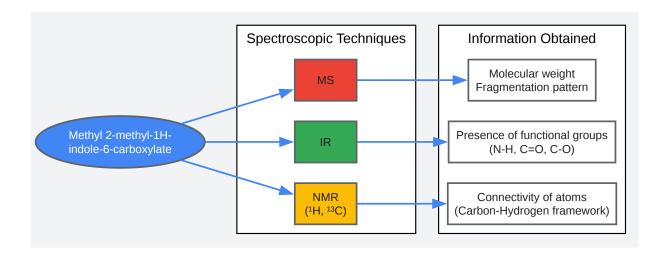




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Caption: Experimental workflow for the synthesis and spectroscopic characterization.





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Caption: Information derived from different spectroscopic techniques.

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